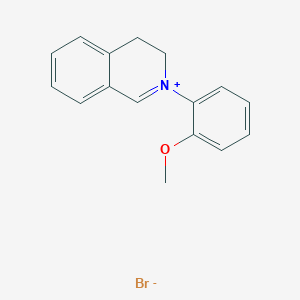
2-(2-Methoxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide is a chemical compound that belongs to the class of isoquinolinium salts It is characterized by the presence of a methoxyphenyl group attached to the isoquinolinium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, where benzaldehyde reacts with aminoacetaldehyde diethyl acetal in the presence of an acid catalyst.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where 2-methoxybenzyl chloride reacts with isoquinoline in the presence of a Lewis acid such as aluminum chloride.
Quaternization: The final step involves the quaternization of the isoquinoline nitrogen with methyl bromide to form the isoquinolinium bromide salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolinium derivatives.
Reduction: Reduction reactions can convert the isoquinolinium salt back to the isoquinoline.
Substitution: Nucleophilic substitution reactions can occur at the bromide ion, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinolinium derivatives, reduced isoquinoline compounds, and various substituted isoquinolinium salts.
Scientific Research Applications
2-(2-Methoxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active isoquinolines.
Industry: It can be used in the synthesis of advanced materials, such as conducting polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways. The methoxyphenyl group enhances its binding affinity to certain targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)isoquinoline: Lacks the quaternary ammonium group, making it less polar.
3,4-Dihydroisoquinoline: Lacks the methoxyphenyl group, resulting in different chemical properties.
2-(2-Hydroxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
2-(2-Methoxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide is unique due to the presence of both the methoxyphenyl group and the quaternary ammonium group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
87992-85-6 |
|---|---|
Molecular Formula |
C16H16BrNO |
Molecular Weight |
318.21 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-3,4-dihydroisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C16H16NO.BrH/c1-18-16-9-5-4-8-15(16)17-11-10-13-6-2-3-7-14(13)12-17;/h2-9,12H,10-11H2,1H3;1H/q+1;/p-1 |
InChI Key |
IYROEIYERCKTKA-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=CC=C1[N+]2=CC3=CC=CC=C3CC2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















